1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one
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Overview
Description
1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes a benzene ring substituted with chlorine atoms and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 3,5-dichloroaniline.
Substitution Reaction: The aniline derivative undergoes a substitution reaction with dipropylamine under controlled conditions to introduce the dipropylamino group.
Acylation: The final step involves the acylation of the substituted benzene ring with ethanoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a dipropylamino group.
3,5-Dichloroaniline: Lacks the ethanone and dipropylamino groups.
4-(Dipropylamino)benzaldehyde: Contains a benzaldehyde group instead of ethanone.
Uniqueness: 1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one is unique due to the presence of both chlorine atoms and a dipropylamino group on the benzene ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in biology, medicine, and industry. Further research into its properties and mechanisms of action may uncover new uses and benefits.
Properties
CAS No. |
88699-29-0 |
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Molecular Formula |
C14H19Cl2NO |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
1-[3,5-dichloro-4-(dipropylamino)phenyl]ethanone |
InChI |
InChI=1S/C14H19Cl2NO/c1-4-6-17(7-5-2)14-12(15)8-11(10(3)18)9-13(14)16/h8-9H,4-7H2,1-3H3 |
InChI Key |
WJMPPWVCOLKBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1Cl)C(=O)C)Cl |
Origin of Product |
United States |
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